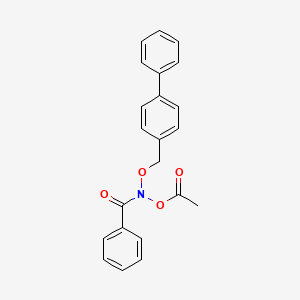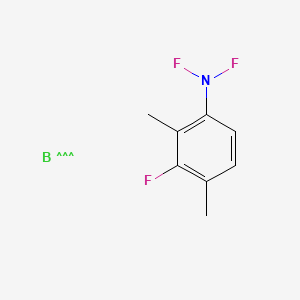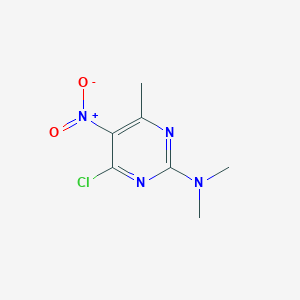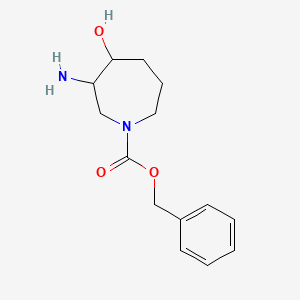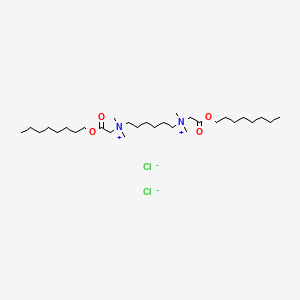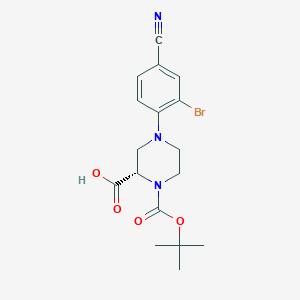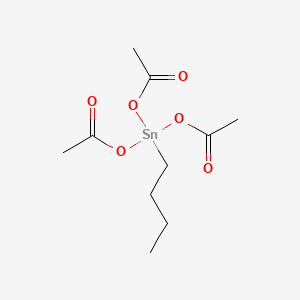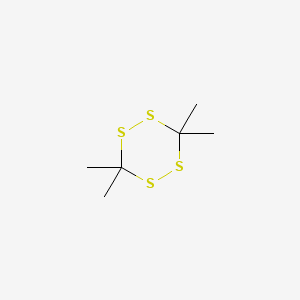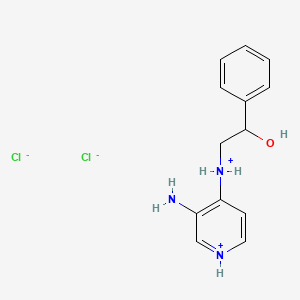
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both hydroxyphenethylamino and amino-pyridine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyphenethylamine with 3-amino-pyridine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride involves its interaction with specific molecular targets. The hydroxyphenethylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino-pyridine group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
Comparison with Similar Compounds
4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride can be compared with other similar compounds, such as:
4-Aminopyridine: Known for its use in neurological research and treatment of certain disorders.
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome.
4-Hydroxyphenethylamine: A naturally occurring compound with various biological activities.
The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for diverse chemical reactions and applications.
Properties
CAS No. |
18527-73-6 |
|---|---|
Molecular Formula |
C13H17Cl2N3O |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
(3-aminopyridin-1-ium-4-yl)-(2-hydroxy-2-phenylethyl)azanium;dichloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c14-11-8-15-7-6-12(11)16-9-13(17)10-4-2-1-3-5-10;;/h1-8,13,17H,9,14H2,(H,15,16);2*1H |
InChI Key |
VPNLBBJTGQOCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]C2=C(C=[NH+]C=C2)N)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
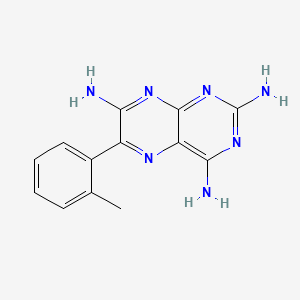
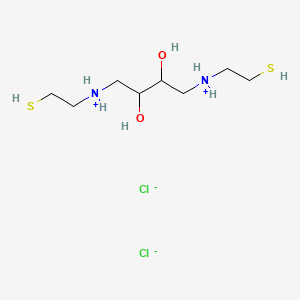
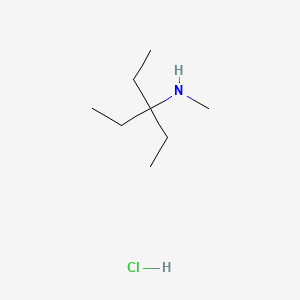

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
